molecular formula C22H22ClFN4O3 B3413132 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide CAS No. 942006-36-2

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B3413132
CAS No.: 942006-36-2
M. Wt: 444.9 g/mol
InChI Key: QZFKFEAORQQGCS-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide is a research-grade chemical probe recognized for its potent and selective inhibition of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which makes it a valuable tool for dissecting the unique biological functions of HDAC6 in cellular models. HDAC6 is a cytoplasmic enzyme that primarily targets non-histone substrates such as α-tubulin, cortactin, and HSP90 , playing a critical role in processes like cell motility, protein aggregation clearance, and immune synapse formation. Researchers utilize this inhibitor to explore pathways related to neurodegeneration, where HDAC6 inhibition has been shown to ameliorate deficits in transport and promote the clearance of toxic protein aggregates . In oncology, its application helps investigate the mechanisms of cell proliferation and metastasis, as HDAC6 inhibition can impair these processes through effects on the cytoskeleton and chaperone functions. The primary research value of this compound lies in its ability to selectively modulate HDAC6 activity, thereby enabling scientists to elucidate its role in disease pathophysiology and validate it as a potential therapeutic target without the confounding effects of pan-HDAC inhibition.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c23-16-7-5-15(6-8-16)13-28-20(30)22(26-21(28)31)9-11-27(12-10-22)14-19(29)25-18-4-2-1-3-17(18)24/h1-8H,9-14H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFKFEAORQQGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 4-chlorobenzylamine and 2-fluoroaniline, which undergo a series of reactions including cyclization, acylation, and condensation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the desired transformations. Scale-up processes may also be developed to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemistry research, including the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its potential biological activities, the compound is being investigated for therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: The compound’s unique properties make it a candidate for use in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Key Observations:

Spiro Core Variations: The 1,3,8-triazaspiro[4.5]decane core (target compound) allows for three nitrogen atoms, enabling diverse hydrogen bonding compared to 1,3-diazaspiro analogs .

Halogenation Patterns :

  • The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl (Compound 14 ) and 4-fluorobenzyl (). Chlorine’s larger van der Waals radius may improve hydrophobic interactions compared to fluorine .
  • The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which can sterically hinder metabolic oxidation .

Pharmacological Implications: PLD2 inhibitor 22a () demonstrates that fluorinated aryl groups and naphthamide substituents critically influence isoform selectivity. The target compound’s 2-fluorophenylacetamide moiety may similarly fine-tune target affinity.

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : Crystal structures of related acetamides (e.g., ) reveal intramolecular C–H···O and intermolecular N–H···O interactions, which stabilize conformation and packing.
  • Planarity of Amide Groups : The planarity of the acetamide moiety (observed in ) is critical for maintaining π-π stacking with aromatic residues in target proteins.

Biological Activity

The compound 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide
  • Molecular Formula : C₁₈H₁₈ClF₁N₃O₂

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound was tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It was found to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for AChE inhibition were significantly lower than those of known inhibitors, indicating a promising therapeutic profile for neurodegenerative diseases .

Enzyme IC50 (µM) Standard
Acetylcholinesterase1.5Eserine (0.5 mM)
Urease0.63Thiourea (21.25 µM)

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines through the activation of mitochondrial pathways. The compound's ability to inhibit the mitochondrial permeability transition pore (mPTP) was linked to reduced apoptosis rates in myocardial infarction models . This suggests that it may have applications beyond traditional cancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The presence of the triazaspiro structure allows for unique binding interactions with target receptors involved in neurotransmission and cell signaling.
  • Enzyme Interaction : The dioxo moiety is critical for enzyme binding, enhancing the inhibitory effects on AChE and urease.
  • Apoptosis Induction : The compound's influence on mPTP suggests a mechanism that leads to increased mitochondrial dysfunction in cancer cells, promoting apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on synthesized derivatives of similar compounds showed that modifications to the chlorophenyl group enhanced antibacterial activity against resistant strains . This indicates that structural variations can significantly impact biological efficacy.
  • Neuroprotective Effects : In animal models of Alzheimer's disease, derivatives of this compound demonstrated improved cognitive function and reduced neuroinflammation when compared to controls . These findings support further investigation into its use as a neuroprotective agent.

Q & A

Q. What are the critical considerations for synthesizing this spirocyclic acetamide compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, starting with the formation of the triazaspiro[4.5]decane core via cyclization reactions, followed by functionalization with halogenated aryl groups. Key steps include:

  • Core formation : Use cyclocondensation of ketones with hydrazines under acidic conditions (e.g., HCl in ethanol) to generate the spirocyclic backbone .
  • Substituent introduction : Halogenated phenyl groups (e.g., 4-chlorobenzyl) are introduced via nucleophilic substitution or coupling reactions. Dichloromethane or acetonitrile is often used as a solvent, with catalysts like HBTU for amide bond formation .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.1 for amine:acylating agent) significantly impact yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve spirocyclic protons (δ 3.5–4.5 ppm) and aromatic substituents (δ 7.0–7.8 ppm) .
  • Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the spirocyclic geometry and substituent orientation, though this requires high-purity crystals .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from variations in assay conditions or impurity profiles. Mitigation approaches include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .
  • Purity validation : Employ HPLC-MS (>98% purity) to exclude confounding effects from synthetic byproducts .
  • Dose-response curves : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to assess reproducibility .

Q. How do electronic effects of substituents (e.g., 4-Cl, 2-F) influence the compound’s reactivity and target binding?

Substituent effects are critical for both chemical stability and pharmacological activity:

  • Electron-withdrawing groups (Cl, F) : Enhance electrophilicity of the acetamide carbonyl, facilitating nucleophilic attack in protic solvents. This also increases binding affinity to enzymes like kinases by stabilizing hydrogen bonds with active-site residues .
  • Steric effects : The 2-fluorophenyl group may hinder rotation of the acetamide moiety, altering conformational flexibility and selectivity for target proteins .
  • SAR studies : Systematic substitution (e.g., replacing Cl with Br or F) and molecular docking simulations (using AutoDock Vina) can quantify these effects .

Q. What methodologies are recommended for investigating the compound’s metabolic stability in preclinical models?

To assess metabolic pathways:

  • In vitro assays : Incubate with liver microsomes (human or murine) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydroxylated or N-dealkylated products) are common .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
  • In vivo PK studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, with plasma sampling over 24h to calculate bioavailability and half-life .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(2-fluorophenyl)acetamide

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